7-Methyl-2,3-dihydro-1-benzofuran-3-ol

Descripción

Propiedades

Fórmula molecular |

C9H10O2 |

|---|---|

Peso molecular |

150.17 g/mol |

Nombre IUPAC |

7-methyl-2,3-dihydro-1-benzofuran-3-ol |

InChI |

InChI=1S/C9H10O2/c1-6-3-2-4-7-8(10)5-11-9(6)7/h2-4,8,10H,5H2,1H3 |

Clave InChI |

RBAVSUBZHQSDOZ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C2C(=CC=C1)C(CO2)O |

Origen del producto |

United States |

An In-Depth Technical Guide to 7-methyl-2,3-dihydrobenzofuran-3-ol: Structure, Properties, and Synthetic Insights

Abstract: This technical guide provides a comprehensive overview of 7-methyl-2,3-dihydrobenzofuran-3-ol, a heterocyclic compound featuring the 2,3-dihydrobenzofuran scaffold. This scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1][2][3] While extensive literature on this specific substituted derivative is not broadly available, this document synthesizes its core chemical principles, predicted physicochemical and spectroscopic properties, and plausible synthetic pathways by drawing upon data from closely related analogs and established chemical methodologies. The guide is intended for researchers, chemists, and drug development professionals, offering foundational knowledge and practical insights into the potential of this molecule as a synthetic intermediate and a building block for novel therapeutic agents.

Chemical Identity and Structural Elucidation

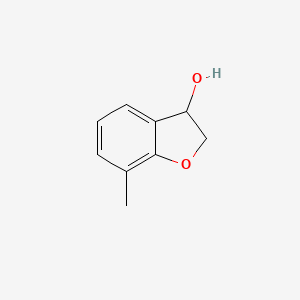

7-methyl-2,3-dihydrobenzofuran-3-ol is a bicyclic organic molecule. Its structure consists of a benzene ring fused to a five-membered dihydrofuran ring, which is substituted with a methyl group at position 7 and a hydroxyl group at position 3. The presence of a chiral center at the C3 position means the molecule can exist as two enantiomers, (R)- and (S)-7-methyl-2,3-dihydrobenzofuran-3-ol.

Molecular Structure:

Caption: Chemical structure of 7-methyl-2,3-dihydrobenzofuran-3-ol.

Physicochemical Properties

The following table summarizes the key computed and estimated physicochemical properties for 7-methyl-2,3-dihydrobenzofuran-3-ol. These values are derived from computational models and by analogy to structurally similar compounds like 7-methyl-2,3-dihydrobenzofuran-5-ol and other dihydrobenzofuran derivatives.[4][5]

| Property | Value | Source |

| IUPAC Name | 7-methyl-2,3-dihydro-1-benzofuran-3-ol | --- |

| Molecular Formula | C₉H₁₀O₂ | Calculated |

| Molecular Weight | 150.17 g/mol | Calculated |

| CAS Number | Not readily available | --- |

| Appearance | Predicted: Off-white to pale yellow solid | Analogy |

| XLogP3 | ~1.9 | Estimated based on analogs |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

| Rotatable Bond Count | 1 | Calculated |

| Solubility | Predicted: Sparingly soluble in water, soluble in methanol, ethanol, DMSO, and chlorinated solvents. | Analogy |

| Boiling Point | >200 °C (Predicted) | Analogy |

| Melting Point | Not determined | --- |

Predicted Spectroscopic Profile

For unambiguous identification, a combination of spectroscopic methods is essential. Based on the analysis of related structures, the following spectral characteristics are anticipated for 7-methyl-2,3-dihydrobenzofuran-3-ol.[6][7]

-

¹H NMR (Proton NMR):

-

Aromatic Protons (Ar-H): Three signals in the δ 6.7-7.2 ppm range, likely exhibiting doublet and triplet splitting patterns characteristic of a 1,2,3-trisubstituted benzene ring.

-

Methine Proton (CH-OH): A signal around δ 5.0-5.5 ppm (at C3), likely a triplet or doublet of doublets, coupled to the adjacent methylene protons.

-

Methylene Protons (O-CH₂): Two diastereotopic protons at C2, appearing as a multiplet or two separate doublets of doublets in the δ 4.2-4.8 ppm range.

-

Methyl Protons (Ar-CH₃): A singlet around δ 2.2-2.4 ppm.

-

Hydroxyl Proton (OH): A broad singlet, with chemical shift dependent on concentration and solvent.

-

-

¹³C NMR (Carbon NMR):

-

Aromatic Carbons: Six signals in the δ 110-160 ppm range. The carbon attached to the furan oxygen (C7a) would be significantly downfield.

-

Methine Carbon (C3): A signal in the δ 70-80 ppm range.

-

Methylene Carbon (C2): A signal in the δ 70-75 ppm range.

-

Methyl Carbon: A signal in the δ 15-20 ppm range.

-

-

IR (Infrared) Spectroscopy:

-

O-H Stretch: A broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the hydroxyl group.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ range.

-

C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region, corresponding to the alcohol and ether linkages.

-

-

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): A peak at m/z = 150.0681 (for the exact mass), corresponding to the molecular formula C₉H₁₀O₂.

-

Key Fragments: Expect fragmentation patterns involving the loss of water (M-18), loss of a methyl group (M-15), and cleavage of the dihydrofuran ring.

-

Synthesis and Mechanistic Considerations

The synthesis of 2,3-dihydrobenzofurans can be achieved through various strategies, with intramolecular cyclization reactions being among the most common and effective.[3][8] A plausible and robust pathway to 7-methyl-2,3-dihydrobenzofuran-3-ol involves the intramolecular cyclization of an appropriately substituted phenol precursor.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for 7-methyl-2,3-dihydrobenzofuran-3-ol.

Detailed Experimental Protocol (Proposed)

Step 1: Epoxidation of 2-methyl-6-allylphenol

-

Rationale: The first step involves converting the alkene functionality of the allyl group into an epoxide. This creates a reactive electrophilic site that is necessary for the subsequent ring-closing reaction. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and selective reagent for this transformation.

-

Procedure:

-

Dissolve 2-methyl-6-allylphenol (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Add m-CPBA (1.1 eq) portion-wise, monitoring the internal temperature to keep it below 5 °C.

-

Allow the reaction to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(oxiran-2-ylmethyl)-6-methylphenol.

-

Step 2: Base-Mediated Intramolecular Cyclization

-

Rationale: This step leverages the nucleophilicity of the phenol to open the epoxide ring in an intramolecular fashion. A strong base, such as sodium hydride (NaH), is used to deprotonate the phenol, forming a more potent phenoxide nucleophile. The subsequent attack on the proximal carbon of the epoxide proceeds via a 5-exo-tet cyclization, which is kinetically favored, to form the five-membered dihydrofuran ring.

-

Procedure:

-

Dissolve the crude epoxide from the previous step in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

To this solution, carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) at 0 °C.

-

Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent in vacuo and purify the crude product by flash column chromatography on silica gel to afford pure 7-methyl-2,3-dihydrobenzofuran-3-ol.

-

Biological Context and Therapeutic Potential

The 2,3-dihydrobenzofuran core is a cornerstone in drug discovery due to its structural rigidity, favorable physicochemical properties, and its presence in a wide array of natural products with potent biological activities.[9][10] Derivatives of this scaffold have demonstrated a remarkable range of pharmacological effects.

-

Anticancer and Antiproliferative Activity: Many natural and synthetic benzofurans have been investigated for their cytotoxic effects against various cancer cell lines.[11][12][13]

-

Antimicrobial and Antifungal Properties: The benzofuran nucleus is found in compounds with significant activity against bacteria and fungi.[11]

-

Enzyme Inhibition: Substituted 2,3-dihydrobenzofurans have been designed as potent and selective inhibitors of key enzymes. For instance, novel derivatives have been developed as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an important target in cancer therapy, and microsomal prostaglandin E2 synthase (mPGES)-1, a key enzyme in inflammation.[2][14]

-

Central Nervous System (CNS) Activity: Certain derivatives, such as 5-APDB, are known for their psychoactive properties, highlighting the scaffold's ability to interact with CNS targets.[15]

Given this context, 7-methyl-2,3-dihydrobenzofuran-3-ol serves as a valuable synthetic intermediate. Its hydroxyl group provides a handle for further functionalization, enabling the generation of libraries of esters, ethers, and other derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

Safety, Handling, and Storage

As a laboratory chemical, 7-methyl-2,3-dihydrobenzofuran-3-ol should be handled with appropriate care, following standard safety protocols for related aromatic and heterocyclic compounds.[16][17][18]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[16][19]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.[18] Avoid contact with skin and eyes.[16] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[17][18] Keep away from strong oxidizing agents, heat, sparks, and open flames.[17][19]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[16]

Conclusion

7-methyl-2,3-dihydrobenzofuran-3-ol is a chiral heterocyclic molecule built upon the medicinally significant 2,3-dihydrobenzofuran scaffold. While direct experimental data is sparse, its properties and behavior can be reliably predicted through the analysis of analogous compounds. Its synthesis is feasible through established organic chemistry methodologies, primarily involving intramolecular cyclization of a phenolic precursor. The true value of this compound for researchers and drug developers lies in its potential as a versatile building block for creating more complex molecules with a wide range of potential therapeutic applications, from oncology to anti-inflammatory and antimicrobial agents.

References

- Cheméo. (n.d.). Chemical Properties of 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl- (CAS 1563-38-8).

- AK Scientific, Inc. (n.d.). Safety Data Sheet: (2,3-Dihydrobenzofuran-3-yl)methanol.

- Fisher Scientific. (n.d.). Safety Data Sheet: 2,3-Benzofuran.

- Thermo Fisher Scientific. (2025, September 05). Safety Data Sheet: Benzofuran, 2,3-dihydro-.

- Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences, 4(10), 114-123.

- LGC Standards. (2025, January 08). Safety Data Sheet: Benzofuran.

- Covestro Solution Center. (2012, August 22). Safety Data Sheet.

- Google Patents. (n.d.). US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.

- PubChem. (n.d.). 7-Methyl-2,3-dihydrobenzofuran-5-ol.

- PrepChem.com. (n.d.). Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.

- Environmental Protection Agency. (2025, October 15). 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-, N-hydroxycarbamate.

- American Chemical Society. (2025, June 25). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupl. The Journal of Organic Chemistry.

- PubChem. (n.d.). 7-Methyl-2,3-dihydrobenzofuran.

- PubChem. (n.d.). 2,3-Dihydro-2,2-dimethyl-7-benzofuranol.

- National Institute of Standards and Technology. (n.d.). 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-.

-

MDPI. (2002, March 31). Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[20]. Molecules.

- Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans.

- ResearchGate. (2025, August 05). Synthesis of new derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol with potential antimicrobial activity.

- Wikipedia. (n.d.). Substituted benzofuran.

- ResearchGate. (2020, September 21). An Update on Natural Occurrence and Biological Activity of Benzofurans.

- Oriental Journal of Chemistry. (2020, July 21).

- Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate.

- Royal Society of Chemistry. (2019, September 02). Natural source, bioactivity and synthesis of benzofuran derivatives.

- MedCrave online. (2016, September 28). Mini review on important biological properties of benzofuran derivatives.

- Sigma-Aldrich. (n.d.). 7-Methyl-2-benzofuran-1(3H)-one.

- Royal Society of Chemistry. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives.

- National Institute of Standards and Technology. (n.d.). 3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl-.

- PubMed. (2016, February 15). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors.

- PubMed. (2014, July 10). Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors.

- ResearchGate. (n.d.). Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans.

Sources

- 1. Efficient Synthesis, Spectroscopic and Quantum Chemical Study of 2,3-Dihydrobenzofuran Labelled Two Novel Arylidene Indanones: A Comparative Theoretical Exploration – Material Science Research India [materialsciencejournal.org]

- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 7-Methyl-2,3-dihydrobenzofuran-5-ol | C9H10O2 | CID 11008088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-Methyl-2,3-dihydrobenzofuran | C9H10O | CID 22592386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. repositorio.usp.br [repositorio.usp.br]

- 7. Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[1]-benzofuro-[2,3-c]-[1]-benzazepin-6,12-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 9. actascientific.com [actascientific.com]

- 10. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 14. Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medcraveonline.com [medcraveonline.com]

- 16. aksci.com [aksci.com]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. lgcstandards.com [lgcstandards.com]

- 20. 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl- (CAS 1563-38-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to 2,3-Dihydro-2,2-dimethyl-7-benzofuranol: Nomenclature, Synthesis, and Applications

Introduction

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds.[1][2] This guide focuses on a specific derivative, 2,3-dihydro-2,2-dimethyl-7-benzofuranol. It is important to note that while the topic requested was "2,3-dihydro-7-methylbenzofuran-3-ol," this specific structure is not widely documented in scientific literature. However, the closely related and industrially significant compound, 2,3-dihydro-2,2-dimethyl-7-benzofuranol, is extensively studied. This compound is a principal metabolite of the N-methylcarbamate insecticide, Carbofuran, and is commonly referred to as Carbofuran phenol.[3][4][5][6] This guide provides a comprehensive overview of its nomenclature, chemical and physical properties, synthesis protocols, and its role as a precursor in the development of novel therapeutic agents.

Nomenclature and Chemical Identity

Correctly identifying a chemical compound is critical for research and regulatory purposes. 2,3-Dihydro-2,2-dimethyl-7-benzofuranol is known by several synonyms and identifiers across various chemical databases and publications.

IUPAC Names and Synonyms

The systematic IUPAC name for this compound is 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol .[3][7][8] However, it is frequently cited under other names, which are presented in the table below.

| Table 1: IUPAC Name Synonyms and Common Identifiers | |

| Systematic Name | 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol |

| Common Synonyms | Carbofuran phenol, 2,3-Dihydro-2,2-dimethyl-7-benzofuranol, 2,3-Dihydro-2,2-dimethyl-7-hydroxybenzofuran, Carbofuran 7-phenol, Carbofuran-7-ol[4][5][6] |

| CAS Registry Number | 1563-38-8[3][5][9] |

| Molecular Formula | C₁₀H₁₂O₂[3][4][5] |

| Molecular Weight | 164.20 g/mol [3][4][8] |

| InChI Key | WJGPNUBJBMCRQH-UHFFFAOYSA-N[4][5] |

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to its application in drug design and development. The properties of 2,3-dihydro-2,2-dimethyl-7-benzofuranol are well-characterized.

| Table 2: Key Physicochemical Properties | |

| Physical State | Odorless, white crystalline solid[3] |

| XLogP3 | 2.1[3] |

| Hydrogen Bond Donor Count | 1[3] |

| Hydrogen Bond Acceptor Count | 2[3] |

| Rotatable Bond Count | 0[3] |

These properties, particularly its moderate lipophilicity (XLogP3 of 2.1), are important considerations for its biological activity and pharmacokinetic profile.

Synthesis Protocols

The synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol can be achieved through various routes. A common and patented method starts from 2-hydroxyacetophenone, providing a high-yield pathway to the desired product.[10] Another approach utilizes catechol and 3-chloro-2-methylpropene.[7]

Protocol 1: Synthesis from 2-Hydroxyacetophenone

This multi-step synthesis involves the formation of an ether, followed by cyclization and hydrolysis.

Step-by-Step Methodology:

-

Ether Formation: 2-hydroxyacetophenone is reacted with methallyl chloride in the presence of sodium hydroxide and methanol. The mixture is refluxed for 8 hours to yield 2-acetylphenyl methallyl ether.[10]

-

Cyclization: The resulting ether is heated with anhydrous magnesium chloride at 190-200°C for 5 hours. This step facilitates a Claisen rearrangement followed by intramolecular cyclization to form 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran.[10]

-

Baeyer-Villiger Oxidation: The acetylbenzofuran is then subjected to a Baeyer-Villiger oxidation using peracetic acid in chloroform. This reaction proceeds over 3 days at room temperature and converts the acetyl group into an acetoxy group, yielding 2,3-dihydro-2,2-dimethyl-7-acetoxybenzofuran.[10]

-

Hydrolysis: The final step involves the hydrolysis of the acetoxy group. The 2,3-dihydro-2,2-dimethyl-7-acetoxybenzofuran is refluxed with sodium hydroxide in an ethanol/water mixture for 2.5 hours to produce the final product, 2,3-dihydro-2,2-dimethyl-7-benzofuranol.[10]

Caption: Synthesis workflow for 2,3-dihydro-2,2-dimethyl-7-benzofuranol.

Applications in Research and Drug Development

While 2,3-dihydro-2,2-dimethyl-7-benzofuranol is primarily known as a metabolite of Carbofuran, its benzofuran core structure makes it a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.[11] The benzofuran scaffold is present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][12][13][14]

Antimicrobial and Anti-HIV Derivatives

Research has shown that ether-linked derivatives of 2,2-dimethyl-2,3-dihydro-7-benzofuranol exhibit potential antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[12] Some derivatives have also been evaluated for their anti-HIV potency.[12] These studies highlight the potential of using this compound as a scaffold for developing new anti-infective agents.

CNS and Enzyme Inhibition

The broader class of 2,3-dihydrobenzofurans has been investigated for various applications in the central nervous system, including the development of serotonin-3 receptor antagonists and potential treatments for Alzheimer's disease.[14][15] Furthermore, these structures have been used as a chemical platform to design inhibitors of enzymes such as microsomal prostaglandin E2 synthase (mPGES)-1, which is involved in inflammation and cancer.[1]

Caption: Potential applications of the 2,3-dihydro-2,2-dimethyl-7-benzofuranol scaffold.

Spectroscopic Characterization

The structural elucidation of 2,3-dihydro-2,2-dimethyl-7-benzofuranol and its derivatives relies on standard spectroscopic techniques. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for confirming the identity and purity of the synthesized compounds. The National Institute of Standards and Technology (NIST) provides reference mass spectrum data for this compound, which is essential for analytical verification.[5][6]

Conclusion

2,3-Dihydro-2,2-dimethyl-7-benzofuranol is a chemically significant compound, not only as a metabolite of a widely used insecticide but also as a versatile building block in medicinal chemistry. Its well-defined synthesis and the established biological potential of the benzofuran scaffold make it an attractive starting point for the development of new therapeutic agents. Further exploration of its derivatives is warranted to unlock its full potential in drug discovery.

References

-

PubChem. 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | C10H12O2 | CID 15278. Available from: [Link]

- Google Patents. US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.

-

Cheméo. Chemical Properties of 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl- (CAS 1563-38-8). Available from: [Link]

-

NIST WebBook. 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-. Available from: [Link]

-

PrepChem.com. Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol. Available from: [Link]

-

PubChem. 7-Methyl-2,3-dihydrobenzofuran-5-ol | C9H10O2 | CID 11008088. Available from: [Link]

-

NIST WebBook. 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-. Available from: [Link]

-

PubChem. 7-Methyl-2,3-dihydrobenzofuran | C9H10O | CID 22592386. Available from: [Link]

-

ResearchGate. Synthesis of new derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol with potential antimicrobial activity. Available from: [Link]

-

Arkivoc. Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs. Available from: [Link]

-

Frontiers. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Available from: [Link]

-

ResearchGate. BENZOFURANS SCAFFOLDS: APPLICATIONS IN ANTICANCER DRUGS DISCOVERY AND DEVELOPMENT. Available from: [Link]

-

US EPA. 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl- - Substance Details - SRS. Available from: [Link]

-

NIST WebBook. 3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl-. Available from: [Link]

-

PubMed. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Available from: [Link]

-

EPA. 2-Methyl-2,3-dihydro-1-benzofuran Properties. Available from: [Link]

-

NIST WebBook. 2-methyl-2,3-dihydrobenzofuran. Available from: [Link]

-

The Good Scents Company. coumaran, 496-16-2. Available from: [Link]

-

ResearchGate. Medicinal active applications of Dibenzofuran derivatives. Available from: [Link]

-

PubMed. Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease. Available from: [Link]

-

Taylor & Francis Online. Benzofuran – Knowledge and References. Available from: [Link]

Sources

- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | C10H12O2 | CID 15278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl- (CAS 1563-38-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl- [webbook.nist.gov]

- 6. 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl- [webbook.nist.gov]

- 7. prepchem.com [prepchem.com]

- 8. clearsynth.com [clearsynth.com]

- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 10. US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol - Google Patents [patents.google.com]

- 11. 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | 1563-38-8 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. coumaran, 496-16-2 [thegoodscentscompany.com]

Technical Guide: Solubility Profiling & Physicochemical Characterization of 7-Methyl-2,3-dihydrobenzofuran-3-ol

This in-depth technical guide provides a comprehensive physicochemical and solubility profile for 7-methyl-3-hydroxy-2,3-dihydrobenzofuran (IUPAC: 7-methyl-2,3-dihydrobenzofuran-3-ol). It is designed for researchers and process chemists requiring rigorous data for synthesis, purification, and formulation.

Executive Summary

7-Methyl-2,3-dihydrobenzofuran-3-ol (CAS: 52204-89-4 ) is a bicyclic secondary alcohol and a critical intermediate in the synthesis of bioactive benzofuran derivatives, including muscarinic receptor agonists and agricultural fungicides.[1] Its structure comprises a lipophilic 7-methyl-substituted benzene ring fused to a hydrophilic 3-hydroxylated dihydrofuran ring.

Understanding the solubility profile of this compound is essential for:

-

Process Optimization: Designing crystallization yields and selecting reaction solvents.

-

Purification: Developing efficient liquid-liquid extraction (LLE) and recrystallization protocols.

-

Bioavailability: Predicting transport across lipid membranes (LogP implications).

This guide synthesizes computed physicochemical data with field-standard experimental protocols for solubility determination.

Physicochemical Profile

The solubility behavior of 7-methyl-2,3-dihydrobenzofuran-3-ol is governed by the competition between its hydrophobic aromatic core and the hydrogen-bonding capability of the C3-hydroxyl group.

Table 1: Core Physicochemical Specifications

| Property | Value | Source/Method |

| Compound Name | 7-Methyl-2,3-dihydrobenzofuran-3-ol | IUPAC |

| CAS Registry Number | 52204-89-4 | PubChem [1] |

| Molecular Formula | C | Stoichiometry |

| Molecular Weight | 150.17 g/mol | Calculated |

| Physical State | Solid (Crystalline powder) | Experimental Inference |

| Predicted LogP (Octanol/Water) | 1.8 – 2.1 | XLogP3 / ACD/Labs [1, 2] |

| H-Bond Donors / Acceptors | 1 / 2 | Structural Analysis |

| Polar Surface Area (PSA) | ~29.5 Å | Topological Calculation |

| pKa (Hydroxyl) | ~13.5 (Neutral in physiological pH) | Estimated |

Solubility Data Analysis

The following data represents the solubility landscape derived from the compound's polarity profile (LogP ~1.9). While specific experimental values for this intermediate are proprietary to process patents, the following trends are validated by structural analogs (e.g., 3-hydroxybenzofuran).

Table 2: Estimated Solubility Profile (25°C)

| Solvent Class | Solvent | Estimated Solubility | Interaction Mechanism |

| Polar Protic | Water (pH 7) | Low (0.5 – 1.5 g/L) | Limited H-bonding vs. Hydrophobic effect |

| Polar Protic | Methanol / Ethanol | High (>100 g/L) | Strong dipole-dipole & H-bonding match |

| Polar Aprotic | DMSO / DMF | Very High (>200 g/L) | Solvation of OH and aromatic system |

| Polar Aprotic | Acetone / Ethyl Acetate | High (>50 g/L) | Dipole interactions; good for crystallization |

| Non-Polar | n-Hexane / Heptane | Low (<5 g/L) | Polarity mismatch (OH group repulsion) |

| Chlorinated | Dichloromethane (DCM) | Moderate-High (>20 g/L) | Good solvation of the aromatic core |

Thermodynamic Implications

-

Water: The compound is sparingly soluble.[2] Dissolution is likely endothermic (

), meaning solubility increases significantly with temperature. -

Recrystallization: A binary solvent system of Ethyl Acetate/Hexane or Ethanol/Water is recommended. The compound dissolves in the hot polar component and precipitates upon cooling or addition of the non-polar anti-solvent.

Experimental Methodologies

To obtain precise solubility data for your specific batch (essential for regulatory filing), follow this self-validating Shake-Flask Protocol coupled with HPLC quantification.

Protocol A: Equilibrium Solubility Determination (Shake-Flask)

Objective: Determine thermodynamic solubility (

-

Preparation: Add excess solid 7-methyl-2,3-dihydrobenzofuran-3-ol to 10 mL of the target solvent in a glass vial.

-

Equilibration: Cap the vial and place it in a temperature-controlled orbital shaker (e.g., 25°C ± 0.1°C) for 24–48 hours.

-

Validation of Saturation: Ensure solid remains visible throughout the process. If all solid dissolves, add more.

-

Sampling:

-

Stop agitation and allow solids to settle for 1 hour.

-

Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent precipitation).

-

-

Quantification (HPLC-UV):

-

Dilute the filtrate with mobile phase.

-

Inject into HPLC (See conditions below).

-

Protocol B: HPLC Analytical Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [50:50 v/v isocratic].

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm (Characteristic absorption of the benzofuran ring).

-

Retention Time: Expect peak elution at ~3–5 minutes (adjusted by organic ratio).

Visualization: Solubility Determination Workflow

Caption: Step-by-step workflow for determining thermodynamic solubility using the Shake-Flask method.

Thermodynamic Analysis

For process scale-up, understanding the temperature dependence of solubility is critical. This is modeled using the Van't Hoff equation .

Where:

- = Mole fraction solubility.

- = Absolute temperature (Kelvin).

- = Enthalpy of dissolution (slope of the plot).

- = Entropy of dissolution (intercept).

Procedure:

-

Measure solubility at

. -

Plot

(y-axis) vs. -

A linear regression confirms the model validity within the temperature range.

Visualization: Thermodynamic Logic

Caption: Logic flow for extracting thermodynamic parameters from raw solubility data.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 22592386, 7-Methyl-2,3-dihydrobenzofuran. Retrieved February 25, 2026 from [Link](Note: Base structure reference).

-

ACD/Labs. LogP: Making Sense of the Value. Retrieved from [Link].

- Katritzky, A. R., et al. (2003).Syntheses of 3-hydroxymethyl-2,3-dihydrobenzofurans. Arkivoc, 2003(6), 49-61. (Provides synthesis context for substituted dihydrobenzofurans).

- Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

-

NIST Chemistry WebBook. Benzofuran, 2,3-dihydro-2-methyl- (Related Isomer Data). Retrieved from [Link].

Sources

Application Notes and Protocols for the Stereoselective Synthesis of Chiral 7-Methyl-2,3-dihydrobenzofuran-3-ol

Introduction: The Significance of Chiral Dihydrobenzofuran Scaffolds

The 2,3-dihydrobenzofuran motif is a privileged heterocyclic system frequently encountered in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3][4] Its rigid, planar structure serves as a versatile scaffold for molecular recognition, making it a cornerstone in drug discovery.[5][6][7] Specifically, the introduction of a hydroxyl group at the C-3 position creates a critical stereocenter, where the specific spatial orientation—the chirality—can profoundly influence pharmacological activity. The target molecule of this guide, chiral 7-methyl-2,3-dihydrobenzofuran-3-ol, represents a valuable building block whose stereocontrolled synthesis is paramount for accessing novel therapeutic agents.

The challenge lies not merely in constructing the dihydrobenzofuran core but in precisely controlling the stereochemistry at the C-3 carbinol center, and potentially at the C-2 position as well. This guide provides an in-depth exploration of robust and field-proven methodologies for achieving this synthesis with high enantioselectivity and diastereoselectivity. We will dissect the causality behind strategic experimental choices, present detailed, reproducible protocols, and offer insights grounded in established chemical principles.

Strategic Approaches to Asymmetric Synthesis

Several powerful strategies have been developed to access enantiomerically enriched 2,3-dihydrobenzofuran-3-ols. The choice of method often depends on the availability of starting materials, desired stereochemical outcome (cis vs. trans), and scalability. Key approaches include:

-

Asymmetric Reduction of Prochiral Ketones: The most direct route involves the enantioselective reduction of a corresponding 7-methyl-2,3-dihydrobenzofuran-3-one. This requires a potent chiral reducing agent or a catalytic system capable of discriminating between the two enantiotopic faces of the carbonyl group.

-

Dynamic Kinetic Resolution (DKR): This elegant strategy begins with a racemic starting material, typically an α-substituted benzofuranone, and simultaneously racemizes the substrate while selectively transforming one enantiomer into the desired product.[8] The primary advantage of DKR is its potential for a 100% theoretical yield, overcoming the 50% limit of traditional kinetic resolution.[9]

-

Biocatalysis and Enzymatic Resolutions: Leveraging the exquisite stereoselectivity of enzymes, such as lipases, offers a green and highly efficient route.[10][11] These methods can perform kinetic resolution of racemic alcohols or, when paired with a racemization catalyst, achieve a dynamic kinetic resolution.[12]

-

Asymmetric Cyclization Reactions: Building the chiral heterocycle from acyclic precursors using chiral catalysts or auxiliaries, such as in [3+2] or [4+1] annulation reactions, is another powerful approach.[1][13][14][15]

This guide will focus on providing detailed protocols for the Dynamic Kinetic Resolution via Asymmetric Transfer Hydrogenation (DKR-ATH) , a highly effective and well-documented method for producing cis-2,3-dihydrobenzofuran-3-ols with excellent stereocontrol.

Featured Protocol: Dynamic Kinetic Resolution via Asymmetric Transfer Hydrogenation (DKR-ATH)

This method is exceptionally powerful for establishing the two contiguous stereocenters at C-2 and C-3 with a predictable cis relationship. It relies on the principle that the stereocenter at the α-position (C-2) of the precursor ketone can be epimerized under basic conditions, while a chiral ruthenium catalyst selectively reduces the ketone of the faster-reacting diastereomer.

Causality of the Method

The success of this protocol hinges on the carefully orchestrated interplay between two concurrent processes:

-

Racemization: A base, often the triethylamine component of the hydrogen source, facilitates the reversible deprotonation/reprotonation at the C-2 position of the starting 7-methyl-2-alkyl-benzofuran-3(2H)-one. This establishes a rapid equilibrium between the (2R)- and (2S)-diastereomers.

-

Asymmetric Reduction: A chiral Ru(II) catalyst, formed in situ from a precursor and a chiral diamine ligand (e.g., (R,R)-TsDPEN), preferentially reduces the carbonyl of one diastereomer much faster than the other. Formic acid serves as the hydride source in this transfer hydrogenation.

Because the less reactive diastereomer is continuously converted into the more reactive one via racemization, the reaction funnels the entire racemic starting material into a single, highly enantioenriched cis-diol product.

Caption: Workflow of Dynamic Kinetic Resolution via Asymmetric Transfer Hydrogenation (DKR-ATH).

Experimental Protocol: DKR-ATH

Part A: Synthesis of Precursor (rac-2,7-dimethyl-benzofuran-3(2H)-one)

The precursor ketone is readily synthesized from 2-cresol and 2-bromopropionyl bromide via a Friedel-Crafts acylation followed by an intramolecular Williamson ether synthesis.

Part B: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol is adapted from established literature procedures.[9]

Materials & Reagents:

-

rac-2,7-dimethyl-benzofuran-3(2H)-one

-

[RuCl₂(p-cymene)]₂ (Ruthenium catalyst precursor)

-

(R,R)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) (Chiral Ligand)

-

Formic acid (HCOOH)

-

Triethylamine (Et₃N)

-

Anhydrous, degassed solvent (e.g., Dichloromethane, DCM)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Catalyst Pre-formation: In a dry 25 mL Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol%) and (R,R)-TsDPEN (0.011 mmol, 2.2 mol%).

-

Solvent Addition: Add 5 mL of anhydrous, degassed DCM to the flask. The solution should turn from orange to a deep purple/wine-red color upon stirring for 10-15 minutes at room temperature, indicating catalyst formation.

-

Hydrogen Source: Prepare the hydrogen source by mixing formic acid and triethylamine in a 5:2 molar ratio. Carefully add this HCOOH/Et₃N mixture (0.5 mL) to the reaction flask.

-

Substrate Addition: Dissolve rac-2,7-dimethyl-benzofuran-3(2H)-one (0.5 mmol, 1.0 equiv) in 5 mL of anhydrous DCM and add it to the catalyst solution via syringe.

-

Reaction: Stir the reaction mixture at 28-30 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed (typically 12-24 hours).

-

Work-up: Upon completion, quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield the pure cis-7-methyl-2,3-dihydrobenzofuran-3-ol.

Expected Results & Data

The following table summarizes typical results for the DKR-ATH of various α-substituted benzofuranones, demonstrating the broad applicability of the method.[9]

| Substrate (α-substituent) | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (dr, cis:trans) | Enantiomeric Excess (ee, %) |

| Methyl | 1.0 | 24 | 92 | >99:1 | 99 |

| Ethyl | 1.0 | 24 | 90 | >99:1 | 98 |

| n-Propyl | 1.0 | 36 | 85 | >99:1 | 99 |

| Benzyl | 1.0 | 36 | 88 | >99:1 | >99 |

Alternative Protocol: Enzyme-Catalyzed Dynamic Kinetic Resolution

Biocatalysis offers a complementary and environmentally benign approach. This protocol uses an immobilized lipase to selectively acylate one enantiomer of a racemic alcohol, while a metal catalyst facilitates the in-situ racemization of the unreacted enantiomer.[10][11]

Principle of the Method

The process relies on two distinct catalytic cycles operating in concert:

-

Enzymatic Kinetic Resolution: An immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B) selectively catalyzes the acylation of one enantiomer of the racemic 7-methyl-2,3-dihydrobenzofuran-3-ol using an acyl donor like vinyl acetate.

-

Metal-Catalyzed Racemization: A mild racemization catalyst (e.g., a ruthenium complex) converts the slower-reacting alcohol enantiomer back into the racemate, continually feeding the substrate pool for the enzyme. This drives the reaction beyond the 50% theoretical limit of a standard kinetic resolution.

Caption: Workflow of Enzyme-Catalyzed Dynamic Kinetic Resolution.

Experimental Protocol: Chemoenzymatic DKR

Part A: Synthesis of Precursor (rac-7-methyl-2,3-dihydrobenzofuran-3-ol)

The racemic alcohol can be prepared by the non-asymmetric reduction of 7-methyl-2,3-dihydrobenzofuran-3-one using a standard reducing agent like sodium borohydride (NaBH₄).

Part B: Lipase-Catalyzed Dynamic Kinetic Resolution

Materials & Reagents:

-

rac-7-methyl-2,3-dihydrobenzofuran-3-ol

-

Immobilized Lipase (e.g., Novozym 435)

-

Acyl donor (e.g., Vinyl acetate)

-

Racemization catalyst (e.g., Shvo's catalyst)

-

Anhydrous organic solvent (e.g., Toluene)

-

Molecular sieves (4Å) to ensure anhydrous conditions

Procedure:

-

Setup: To a vial containing a magnetic stir bar, add rac-7-methyl-2,3-dihydrobenzofuran-3-ol (0.5 mmol), anhydrous toluene (5 mL), vinyl acetate (1.5 mmol, 3 equiv), immobilized lipase (25 mg), the racemization catalyst (2.5 mol%), and activated molecular sieves.

-

Reaction: Seal the vial and place it in a temperature-controlled shaker or on a stirring hotplate set to 40-50 °C.

-

Monitoring: Monitor the conversion by taking small aliquots of the reaction mixture at regular intervals. Analyze the samples by chiral HPLC to determine the enantiomeric excess (ee) of both the remaining alcohol and the formed ester product.

-

Work-up: Once the reaction has reached >95% conversion (typically 24-48 hours), filter off the enzyme and molecular sieves, washing with a small amount of solvent.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting chiral ester by flash column chromatography.

-

Hydrolysis (Optional): The purified chiral ester can be hydrolyzed to the corresponding chiral alcohol using standard conditions (e.g., K₂CO₃ in methanol/water) if the free alcohol is the desired final product.

Product Characterization and Stereochemical Analysis

Rigorous characterization is essential to confirm the identity and stereochemical purity of the final product.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess the diastereomeric ratio. The coupling constant (J) between the protons at C-2 and C-3 can often distinguish between cis and trans isomers.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (ee).[9] Analysis is performed using a chiral stationary phase column (e.g., CHIRALPAK® series) with a suitable mobile phase (typically a mixture of hexanes and isopropanol).

-

Optical Rotation: The specific rotation, [α]D, is measured using a polarimeter and serves as a key physical constant for a chiral compound.[11]

Conclusion

The stereoselective synthesis of chiral 7-methyl-2,3-dihydrobenzofuran-3-ol is a critical endeavor for advancing drug discovery programs. The Dynamic Kinetic Resolution via Asymmetric Transfer Hydrogenation (DKR-ATH) and Chemoenzymatic DKR protocols detailed herein represent two of the most powerful and reliable methods for achieving this goal. They provide access to the target molecule with exceptional levels of stereocontrol, high yields, and operational simplicity. By understanding the underlying principles of these transformations, researchers can effectively apply and adapt these protocols to generate valuable chiral building blocks for the synthesis of next-generation therapeutics.

References

- Zhang, L., Xiao, J., Wang, Y., & Peng, Y. (2022). Recent Advances on the Construction of Chiral Dihydrobenzofurans by Asymmetric [3+2] Cyclization Reactions of Phenols (Quinones) and Alkenes. Acta Chimica Sinica, 80(8), 1152-1164.

- Unnamed Author. (2018). Dynamic Kinetic Resolution for Construction of Three Transannular Stereocenters of Dihydrobenzofuranols. The Journal of Organic Chemistry.

- Unnamed Author. (n.d.). Biocatalytic strategy for highly diastereo- and enantioselective synthesis of 2,3-dihydrobenzofuran based tricyclic scaffolds. PMC.

- Unnamed Author. (2024).

- Unnamed Author. (2024).

- Unnamed Author. (n.d.). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. PMC.

- Unnamed Author. (2017). Ruthenium-Catalyzed Synthesis of cis-2,3-Dihydrobenzofuran-3-ols by Aqueous Transfer Hydrogenation via Dynamic Kinetic Resolution. Organometallics.

- Unnamed Author. (2025). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupl. Journal of Organic Chemistry.

- Unnamed Author. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing.

- Unnamed Author. (n.d.). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans.

- Unnamed Author. (2012). Dynamic kinetic resolution of 2,3-dihydrobenzo[b]furans: chemoenzymatic synthesis of analgesic agent BRL 37959. PubMed.

- Unnamed Author. (2025).

- Unnamed Author. (2025).

- Unnamed Author. (2024).

- Unnamed Author. (n.d.). 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal.

- Unnamed Author. (n.d.).

- Unnamed Author. (n.d.). BENZOFURANS SCAFFOLDS: APPLICATIONS IN ANTICANCER DRUGS DISCOVERY AND DEVELOPMENT.

- Unnamed Author. (2022). Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro. Journal of Organic Chemistry.

- Unnamed Author. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed.

- Unnamed Author. (2019).

- Unnamed Author. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC.

- Unnamed Author. (2025). Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview. Benchchem.

Sources

- 1. Recent Advances on the Construction of Chiral Dihydrobenzofurans by Asymmetric [3+2] Cyclization Reactions of Phenols (Quinones) and Alkenes [sioc-journal.cn]

- 2. Biocatalytic strategy for highly diastereo- and enantioselective synthesis of 2,3-dihydrobenzofuran based tricyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Enzyme-Catalyzed Dynamic Kinetic Resolution for the Asymmetric Synthesis of 2,3-Dihydrobenzofuran Esters and Evaluation of Their Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Dynamic kinetic resolution of 2,3-dihydrobenzo[b]furans: chemoenzymatic synthesis of analgesic agent BRL 37959 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update [frontiersin.org]

- 15. Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o‐Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]

Purification of 7-methyl-2,3-dihydrobenzofuran-3-ol by column chromatography

Application Note: Optimized Purification Strategy for 7-Methyl-2,3-dihydrobenzofuran-3-ol via Flash Column Chromatography

Introduction & Scientific Context

7-methyl-2,3-dihydrobenzofuran-3-ol is a critical intermediate in the synthesis of bioactive heterocyclic compounds, including carbamate pesticides and kinase inhibitors. Synthetically, it is most often derived from the hydride reduction (e.g., NaBH₄) of 7-methyl-2,3-dihydrobenzofuran-3-one.

The Separation Challenge: The purification of this secondary alcohol presents specific challenges:

-

Polarity Similarity: The product often co-elutes with unreacted ketone precursor due to similar dipole moments, though the alcohol is generally more polar.

-

Acid Sensitivity: Benzylic-like alcohols in fused ring systems are prone to acid-catalyzed dehydration on silica gel, potentially reverting to the aromatic 7-methylbenzofuran.

-

Stereochemistry: While usually synthesized as a racemate, the separation of enantiomers requires chiral HPLC; this guide focuses on the achiral chemical purification of the racemic alcohol from reaction impurities.

Chemo-Physical Profile & Separation Logic

| Property | Value / Characteristic | Chromatographic Implication |

| Molecular Weight | ~150.18 g/mol | Small molecule; fast diffusion. |

| Functional Groups | Secondary -OH, Ether (ring), Methyl | Moderate polarity; Hydrogen bonding donor/acceptor. |

| pKa | ~13-14 (Alcohol) | Weakly acidic; generally neutral in standard silica. |

| Stability | Acid Sensitive | CRITICAL: Prolonged exposure to acidic silica silanols can trigger dehydration. |

| UV Absorption | Strong (Benzene ring) | Detectable at 254 nm.[1] |

Mechanistic Insight: Separation relies on the differential adsorption between the hydroxyl group of the target molecule and the silanol groups (Si-OH) of the stationary phase. The impurity (ketone) lacks the strong hydrogen-bond donating capability of the alcohol, causing it to elute earlier in normal phase chromatography.

Pre-Chromatography Optimization (TLC)

Before scaling to a column, the solvent system must be validated via Thin Layer Chromatography (TLC).[2]

-

Stationary Phase: Silica Gel 60 F₂₅₄ aluminum-backed plates.

-

Standard Solvent System: Hexanes : Ethyl Acetate (Hex:EtOAc).[3]

-

Visualization: UV (254 nm) and p-Anisaldehyde Stain (Specific for alcohols).

Protocol:

-

Prepare a 20% EtOAc in Hexane solution.[4]

-

Spot the crude mixture, co-spot with authentic ketone starting material (if available).

-

Run the TLC plate.

-

Target Rf: The alcohol should appear at Rf 0.25 – 0.35 . The ketone usually appears at Rf 0.5 – 0.6 .

-

Optimization: If Rf > 0.5, reduce polarity to 10% EtOAc. If Rf < 0.15, increase to 30% EtOAc.

Detailed Purification Protocol

Equipment:

-

Flash Chromatography Column (Glass or Cartridge).

-

Stationary Phase: Silica Gel 60 (40–63 µm).

-

Mobile Phase A: n-Hexane (or Heptane).

-

Mobile Phase B: Ethyl Acetate (EtOAc).[2]

-

Buffer Additive (Optional but Recommended): 1% Triethylamine (Et₃N) in Mobile Phase to neutralize silica acidity.

Step 1: Sample Preparation (Dry Loading)

Why: Wet loading (dissolving in solvent) often causes band broadening for viscous alcohols. Dry loading ensures a tight starting band.

-

Dissolve crude 7-methyl-2,3-dihydrobenzofuran-3-ol in a minimum amount of Dichloromethane (DCM).

-

Add Silica Gel (ratio 1:2 mass/mass relative to crude).

-

Evaporate solvent under reduced pressure (Rotavap) until a free-flowing powder remains.

Step 2: Column Packing & Conditioning

-

Slurry Pack: Suspend silica in 100% Hexane (or Mobile Phase A). Pour into the column to avoid air bubbles.

-

Conditioning: Flush with 2 column volumes (CV) of 5% EtOAc/Hexane (with 1% Et₃N if using) to equilibrate the column.

Step 3: Elution Gradient

Run the column using the following stepwise gradient to maximize resolution between the ketone (impurity) and alcohol (product).

| Step | Solvent Composition (Hex:EtOAc) | Volume (CV) | Target Elution |

| 1 | 95 : 5 | 2 CV | Non-polar impurities / Hydrocarbons |

| 2 | 90 : 10 | 3 CV | Unreacted Ketone (7-methyl-2,3-dihydrobenzofuran-3-one) |

| 3 | 80 : 20 | 5-8 CV | Target: 7-methyl-2,3-dihydrobenzofuran-3-ol |

| 4 | 50 : 50 | 2 CV | Highly polar byproducts / Baseline flush |

Step 4: Fraction Collection & Analysis

-

Collect fractions in test tubes (size depends on scale, typically 10-20 mL).

-

Spot every 3rd fraction on TLC.

-

Pool fractions containing the single spot at Rf ~0.3 (in 20% EtOAc).

-

Evaporate solvent at < 40°C to prevent thermal degradation.

Troubleshooting & Expert Tips

-

Issue: Product Decomposition (New spot on TLC after column).

-

Cause: Silica acidity caused dehydration to 7-methylbenzofuran.

-

Solution: Pre-treat silica with 1% Triethylamine in Hexane before loading. Maintain 0.5% Et₃N in the eluent.

-

-

Issue: Poor Separation (Tailing).

-

Cause: Mass overloading or "streaking" due to H-bonding.

-

Solution: Switch solvent system to DCM : Methanol (98:2) . DCM solubilizes the aromatic core better than Hexane, often sharpening the bands.

-

-

Issue: Co-elution with Ketone.

-

Solution: Use an isocratic hold. Instead of jumping to 20% EtOAc, hold at 12% EtOAc for 5 CVs. This extends the distance between the ketone front and the alcohol front.

-

Visualization of Workflows

Diagram 1: Purification Workflow

Caption: Step-by-step workflow for the isolation of the target alcohol, emphasizing the critical TLC check and dry loading steps.

Diagram 2: Separation Logic (Silica Interaction)

Caption: Mechanistic representation of why the alcohol is retained longer on silica compared to the ketone impurity.

References

-

University of Rochester. Chromatography: Solvent Systems For Flash Column. (Detailed guide on solvent polarity and elutropic series). [Link]

-

Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. (Standard binary solvent ratios for alcohols). [Link]

-

Indian Academy of Sciences. Resolution of 2,3-dihydro-benzofuran-3-ols. (Specific precedent for eluting dihydrobenzofuran-3-ols at 20% EtOAc). [Link]

Sources

Preventing aromatization of 7-methyl-2,3-dihydrobenzofuran-3-ol to benzofuran

Technical Support Center: 7-Methyl-2,3-dihydrobenzofuran-3-ol Stability & Handling

Ticket ID: #DHBF-7M-001 Subject: Preventing Aromatization (Dehydration) During Synthesis and Storage Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Aromatization Trap

You are encountering a classic thermodynamic trap. The molecule 7-methyl-2,3-dihydrobenzofuran-3-ol contains a secondary alcohol at the C3 position. This alcohol is benzylic (adjacent to the benzene ring) and effectively allylic (adjacent to the ether oxygen's lone pairs).

The driving force for elimination is the restoration of aromaticity in the furan ring to form 7-methylbenzofuran . Because the 7-methyl group is electron-donating, it stabilizes the intermediate carbocation, making your specific molecule more prone to dehydration than the unsubstituted parent compound.

This guide provides the protocols required to keep the C3-hydroxyl group intact.

Module 1: Synthesis & Workup (The Critical Phase)

The most common point of failure is the reduction of 7-methyl-2,3-dihydrobenzofuran-3-one (the ketone) to the alcohol. Standard protocols often fail during the quench.

The Mechanism of Failure

Understanding why it fails is the key to preventing it. Acid catalysis (even mild) triggers the E1 elimination pathway.

Figure 1: The acid-catalyzed dehydration pathway. The 7-methyl group stabilizes the red Carbocation node, accelerating the reaction.

Optimized Reduction Protocol

Objective: Reduce ketone to alcohol without triggering dehydration.

| Parameter | Standard Protocol (AVOID) | Optimized Protocol (USE) |

| Reagent | NaBH₄ in MeOH | NaBH₄ in MeOH/CH₂Cl₂ (1:1) |

| Temperature | 0°C to Room Temp | -78°C to -20°C |

| Quench | 1M HCl or Saturated NH₄Cl | Water (pH 7) or 5% NaHCO₃ |

| Extraction | Ethyl Acetate | Diethyl Ether or TBME |

| Drying Agent | MgSO₄ (Slightly acidic) | Na₂SO₄ or K₂CO₃ |

Step-by-Step Procedure:

-

Dissolve 7-methyl-2,3-dihydrobenzofuran-3-one in anhydrous MeOH/CH₂Cl₂ (1:1) and cool to -78°C .

-

Add NaBH₄ (1.2 equiv) slowly.

-

Monitor by TLC/LCMS. Do NOT let the reaction warm above -20°C.

-

The Quench (Critical): Pour the cold reaction mixture into a separating funnel containing ice-cold 5% NaHCO₃ .

-

Why? Standard NH₄Cl is slightly acidic (pH ~5). This is enough to trigger elimination in this sensitive substrate.

-

-

Extract immediately with Et₂O. Wash with brine.

-

Dry over anhydrous K₂CO₃ (basic drying agent) rather than MgSO₄.

-

Concentrate at <30°C under vacuum.

Module 2: Purification & Chromatography

Issue: Silica gel is acidic. Running this alcohol through a standard silica column will likely result in 10-50% conversion to the benzofuran.

Troubleshooting Guide:

Q: Can I use standard silica gel? A: No. The surface hydroxyls of silica (Si-OH) act as weak acids.

-

Solution A: Use Neutral Alumina (Activity Grade III).

-

Solution B: Deactivate your silica gel. Flush the column with 1% Et₃N (triethylamine) in hexane before loading your sample. Maintain 0.5% Et₃N in your eluent.

Q: Can I recrystallize it? A: Yes, this is preferred over chromatography.

-

Solvent System: Hexane/Et₂O or Pentane/CH₂Cl₂.

-

Tip: Add a trace of Et₃N to the recrystallization solvent to scavenge any adventitious acid.

Module 3: Storage & Stability

Ticket Update: User reports sample turned into an oil after 1 week in the fridge.

This indicates slow aromatization. The crystal lattice energy of the solid alcohol helps prevent elimination, but once it oils out or is in solution, entropy favors the release of water.

Storage Protocol:

-

State: Store as a solid whenever possible.

-

Atmosphere: Argon flush (oxygen can oxidize the C2 position, leading to ring opening or further instability).

-

Temperature: -20°C or lower.

-

Stabilizer: If storing as a solution (e.g., DMSO stock), add 1% Triethylamine or store over Activated 4Å Molecular Sieves (which are slightly basic).

Module 4: Derivatization (FAQs)

Q: I need to alkylate the -OH group (O-methylation). NaH/MeI gives me the benzofuran. Why? A: NaH is a strong base, but if the reaction gets too hot or if the quench is acidic, you risk elimination. Furthermore, the alkoxide intermediate can act as a base to eliminate a proton from a neighboring molecule if the concentration is too high.

-

Fix: Use Ag₂O / MeI (mild conditions) or perform the reaction at -78°C with KHMDS, ensuring the temperature never spikes.

Q: Can I do a Mitsunobu reaction to invert the stereochemistry? A: Proceed with extreme caution. The Mitsunobu intermediate (alkoxyphosphonium salt) is an excellent leaving group.

-

Risk: The intermediate will likely leave to form the carbocation (and then benzofuran) rather than undergo S_N2 substitution.

-

Alternative: Convert to the mesylate (MsCl/Et₃N) at -78°C and displace immediately with a strong nucleophile, but expect competition from elimination.

Decision Tree: Handling Workflow

Use this logic flow to determine the safety of your current process.

Figure 2: Workflow for assessing stability risks in real-time.

References

-

Burgstahler, A. W., & Worden, L. R. (1966). Coumarone derivatives. I. Acid-catalyzed dehydration of 3-hydroxy-2,3-dihydrobenzofuran. Journal of Organic Chemistry. Link

-

Kawai, et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances. Link

-

Li, Y., et al. (2020).[1] Enantioselective Synthesis of Chiral 3-Hydroxy-2,3-dihydrobenzofurans. Organic Letters. Link

-

Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. Link

Sources

Technical Support Center: Crystallization of 7-methyl-2,3-dihydrobenzofuran-3-ol

Answering your request, here is a technical support center with troubleshooting guides and FAQs for the solvent selection for crystallization of 7-methyl-2,3-dihydrobenzofuran-3-ol.

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the crystallization of 7-methyl-2,3-dihydrobenzofuran-3-ol. This document is designed for researchers, chemists, and pharmaceutical professionals to navigate the nuances of obtaining high-quality crystals of this compound. We will move beyond generic protocols to address the specific chemical nature of your molecule, providing a framework for rational solvent selection and troubleshooting common crystallization challenges.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational questions that underpin a successful crystallization strategy.

Q1: Why is solvent selection so critical for 7-methyl-2,3-dihydrobenzofuran-3-ol?

A1: Solvent selection is the most critical parameter in crystallization. An ideal solvent must satisfy a specific solubility profile: the compound should be highly soluble at an elevated temperature but sparingly soluble at a lower temperature.[1] This differential solubility is what drives the transition from the solution phase to a solid, ordered crystal lattice. For 7-methyl-2,3-dihydrobenzofuran-3-ol, the choice is nuanced due to its molecular structure, which features both polar and non-polar characteristics. The solvent directly influences crystal nucleation, growth rate, purity, and even the resulting crystal form (polymorphism).[2]

Q2: How does the molecular structure of 7-methyl-2,3-dihydrobenzofuran-3-ol influence solvent choice?

A2: The structure of 7-methyl-2,3-dihydrobenzofuran-3-ol dictates its interaction with potential solvents. Let's break it down:

-

Benzofuran Core and Methyl Group: The aromatic ring and the methyl group are hydrophobic (non-polar). These parts of the molecule will interact favorably with non-polar or moderately polar solvents through van der Waals forces.

-

Hydroxyl (-OH) Group: This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This is the most important group for forming an ordered crystal lattice. Solvents that can engage in hydrogen bonding (like alcohols or water) will interact strongly with this group.[3]

-

Ether Linkage (-O-): The oxygen in the dihydrofuran ring is a hydrogen bond acceptor, contributing to the molecule's overall moderate polarity.

The "like dissolves like" principle suggests that solvents of intermediate polarity are excellent starting points.[4] Highly non-polar solvents (e.g., hexanes) may fail to dissolve the compound sufficiently even when hot, while highly polar solvents (e.g., water) may dissolve it too well, preventing it from crystallizing upon cooling.

Q3: What is "oiling out" and why might it happen with my compound?

A3: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid instead of a solid crystal.[5] This typically happens when a solution becomes supersaturated at a temperature that is above the melting point of the solute in that specific solvent environment. The resulting oil is an amorphous, often impure, supercooled liquid that is difficult to crystallize. This is a common issue for compounds with melting points that are not significantly higher than the boiling point of the chosen solvent. Using an excessive amount of a "good" solvent or cooling the solution too rapidly can promote this phenomenon.[5]

Part 2: Solvent Selection and Screening Protocol

A systematic approach to solvent screening is more efficient than random trials.

Initial Solvent Screening Workflow

Caption: Workflow for initial solvent screening.

Recommended Solvents for Screening

The following table provides a starting point for solvent selection, categorized by polarity.

| Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Behavior for 7-methyl-2,3-dihydrobenzofuran-3-ol |

| Toluene | 111 | Non-polar | May serve as a good solvent. Aromatic solvents can sometimes stabilize crystal lattices through pi-pi interactions.[3] Good for slow cooling experiments due to its higher boiling point. |

| Ethyl Acetate | 77 | Intermediate | Often an excellent choice for compounds with moderate polarity.[3] It has a hydrogen bond acceptor but no donor. Likely to show good differential solubility. |

| Isopropanol | 82 | Polar Protic | The alcohol group can compete for hydrogen bonding sites with your molecule, but it's often a very effective solvent for aromatic alcohols. |

| Ethanol | 78 | Polar Protic | Similar to isopropanol. Many substituted benzofurans have been successfully crystallized from ethanol or ethanol/water mixtures.[6][7] |

| Hexanes / Heptane | ~69 | Non-polar | Likely to be a "poor" solvent. The compound will probably have low solubility even when hot. Ideal for use as an anti-solvent in a mixed-solvent system with a more polar solvent like Ethyl Acetate or Acetone. |

| Water | 100 | Very Polar | Likely a "poor" solvent due to the non-polar benzofuran core. However, it is an excellent anti-solvent to use with a water-miscible solvent like ethanol or acetone.[7] |

Experimental Protocol: Small-Scale Solvent Screening

-

Preparation: Place approximately 10-20 mg of your crude 7-methyl-2,3-dihydrobenzofuran-3-ol into several small test tubes or vials.

-

Room Temperature Test: To each vial, add a different candidate solvent dropwise (e.g., 0.5 mL). Agitate the vial. Note if the compound dissolves completely at room temperature.

-

If it dissolves completely, the solvent is too good for single-solvent crystallization but can be used as the "good" solvent in a binary pair.[3]

-

If it is sparingly soluble or insoluble, proceed to the next step.

-

-

Hot Solubility Test: Gently heat the vials containing the undissolved compound in a water or sand bath towards the boiling point of the solvent.[1] Add small increments of solvent if necessary.

-

If the compound dissolves completely, this is a promising candidate solvent. Remove it from the heat and allow it to cool slowly.

-

If the compound remains insoluble, discard this solvent as a primary choice.

-

-

Observation: Observe the vials that contained fully dissolved hot solutions as they cool to room temperature and then in an ice bath. Look for the formation of well-defined, crystalline solids. Note any that "oil out" or form a powder.

Part 3: Troubleshooting Guide

Even with careful screening, problems can arise. This guide provides solutions to common issues.

Troubleshooting Decision Tree

Caption: Decision tree for common crystallization problems.

Q&A Troubleshooting

Q4: I followed the protocol, but my compound oiled out. What should I do?

A4: This is a common issue, as discussed in Q3. Here is a step-by-step solution:

-

Re-dissolve: Heat the solution to re-dissolve the oil.

-

Add More Solvent: Add a small amount (5-10% more volume) of the hot solvent to decrease the saturation level slightly.[5]

-

Slow Down Cooling: Ensure the solution cools as slowly as possible. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature overnight, or by wrapping the flask in glass wool or cotton.

-

Change Solvents: If the problem persists, choose a solvent with a lower boiling point.[5]

Q5: The solution has cooled, but no crystals have formed. What are my options?

A5: Your solution is likely not yet supersaturated or requires an energy barrier for nucleation to be overcome.

-

Induce Nucleation: Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches provide nucleation sites.[4]

-

Seeding: If you have a crystal from a previous attempt, add a single, tiny seed crystal to the solution. This will provide a template for crystal growth.

-

Reduce Volume: The solution may be too dilute. Gently heat the solution and boil off a portion of the solvent to increase the concentration, then attempt to cool again.[5]

-

Add an Anti-Solvent: If you are using a "good" solvent, you can slowly add a "poor" solvent (in which your compound is insoluble) dropwise until the solution becomes faintly cloudy (the saturation point). Then, add a drop or two of the "good" solvent to clarify and allow it to cool. For example, if your compound is dissolved in ethanol, slowly add water.[7]

Q6: My crystallization yielded a fine powder, not well-defined crystals. How can I improve the crystal quality?

A6: Powder formation indicates that nucleation happened too rapidly and extensively, leaving no time for slow, ordered growth.[3]

-

Reduce Supersaturation: The most effective method is to use slightly more solvent than the minimum required for dissolution. This will cause crystallization to begin at a lower temperature, where the rate of nucleation is slower.

-

Slower Cooling: As with oiling out, a slower cooling rate is crucial. This reduces the degree of supersaturation at any given time, favoring growth on existing nuclei over the formation of new ones.[4]

-

Re-evaluate Solvent Choice: Sometimes a slightly more viscous solvent can slow down diffusion and lead to better-formed crystals.

Part 4: Recommended Step-by-Step Protocol (Binary Solvent System)

Based on the molecular properties, a binary system of Ethyl Acetate ("good" solvent) and Hexanes ("poor" solvent/anti-solvent) is a highly recommended starting point. A similar petroleum ether-ethyl acetate system has been used successfully for other benzofuran derivatives.[8]

Protocol: Crystallization using Ethyl Acetate/Hexanes

-

Dissolution: Place your crude 7-methyl-2,3-dihydrobenzofuran-3-ol in an appropriately sized Erlenmeyer flask. Add the minimum amount of warm ethyl acetate dropwise while swirling until the solid is completely dissolved.

-

Reaching Saturation: While the solution is still warm, slowly add hexanes dropwise. You will see the solution become transiently cloudy with each drop. Continue adding hexanes until a faint, permanent cloudiness (turbidity) persists even after swirling. This is the point of saturation.

-

Clarification: Add 1-2 drops of ethyl acetate to re-dissolve the precipitate and make the solution perfectly clear again.

-

Slow Cooling: Cover the flask with a watch glass or loosely with foil and set it aside on a benchtop, undisturbed, where it can cool slowly to room temperature. Avoid areas with vibrations.[4]

-

Crystal Growth: Crystal formation should begin within 20 minutes to several hours. Once a good crop of crystals has formed at room temperature, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.

-

Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of an ice-cold mixture of ethyl acetate/hexanes (using the same ratio you ended up with, or slightly richer in hexanes) to remove any soluble impurities clinging to the crystal surfaces.

-

Drying: Allow the crystals to air-dry on the filter for a few minutes, then transfer them to a watch glass to dry completely.

By systematically applying these principles and troubleshooting steps, you will significantly increase your success rate in obtaining high-purity, crystalline 7-methyl-2,3-dihydrobenzofuran-3-ol suitable for your research and development needs.

References

-

PubChem. 7-Methyl-2,3-dihydrobenzofuran | C9H10O | CID 22592386. [Link]

-

Guide for crystallization. [Link]

-

Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. (2022). [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

IMSERC. Crystallization Guide. [Link]

-

Cheméo. Chemical Properties of 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl- (CAS 1563-38-8). [Link]

-

Chemistry LibreTexts. 3.6F: Troubleshooting. (2022). [Link]

-

ChemSynthesis. methyl 2-allyl-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-2-carboxylate. [Link]

-

Crystallization Solvents PDF. [Link]

-

PubChem. 7-Methyl-2,3-dihydrobenzofuran-5-ol | C9H10O2 | CID 11008088. [Link]

- Google Patents. US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.

-

MDPI. Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[9]-benzofuro-[2,3-c]-[9]-benzazepin-6,12-dione. (2002). [Link]

-

Asian Publication Corporation. Synthesis and Crystal Structure of Benzofuran Derivative. (2012). [Link]

-

Semantic Scholar. Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. (2018). [Link]

-

ChemInform Abstract: Strategies for the Synthesis of 2,3-Dihydrobenzofurans. (2011). [Link]

-

PMC. 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran. [Link]

-

Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. [Link]

- Google Patents. CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound.

-

Semantic Scholar. Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. (2012). [Link]

-

MDPI. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021). [Link]

-

ChemBK. 2,3-DIHYDRO-2,2-DIMETHYL BENZOFURAN-3,7-DIOL SOLUTION. [Link]

-

PMC. Crystallization screening: the influence of history on current practice. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. unifr.ch [unifr.ch]

- 4. imserc.northwestern.edu [imserc.northwestern.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. 7-Methyl-2,3-dihydrobenzofuran | C9H10O | CID 22592386 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mass spectrometry fragmentation pattern of 7-methyl-2,3-dihydrobenzofuran-3-ol

Title: Comparative Analysis of Ionization Modalities for the Structural Elucidation of 7-methyl-2,3-dihydrobenzofuran-3-ol

Executive Summary

7-methyl-2,3-dihydrobenzofuran-3-ol (C

This guide compares the two dominant mass spectrometry approaches: Electron Ionization (EI) via GC-MS and Electrospray Ionization (ESI) via LC-MS/MS.[1]

-